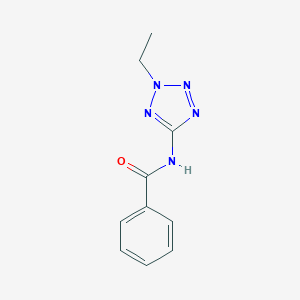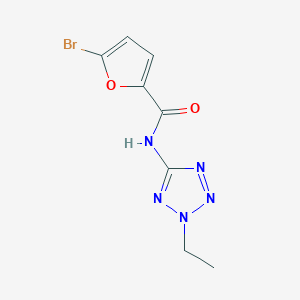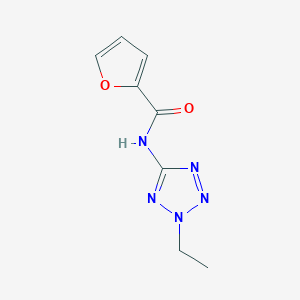![molecular formula C15H11ClN2O3S B244602 N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a critical role in cellular processes such as growth, differentiation, and immune response, and dysregulation of JAK/STAT signaling has been implicated in various diseases, including cancer and autoimmune disorders.
Mecanismo De Acción
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide inhibits JAK/STAT signaling by binding to the ATP-binding site of JAK kinases, thereby preventing their activation and subsequent phosphorylation of downstream effectors such as STAT proteins. This leads to a decrease in the expression of genes regulated by JAK/STAT signaling, which can have various effects on cellular processes depending on the context.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects depending on the cell type and context. In cancer cells, N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide can inhibit cell proliferation and induce apoptosis by blocking JAK/STAT signaling. In immune cells, N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide can modulate cytokine production and immune response by inhibiting JAK/STAT signaling. N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has also been shown to have anti-inflammatory effects in various models of inflammation, by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has several advantages as a research tool, including its specificity for JAK kinases and its ability to inhibit downstream effectors such as STAT proteins. However, N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has some limitations as well, including its potential off-target effects and its relatively low potency compared to other JAK inhibitors. Additionally, N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
Future research on N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide could focus on several areas, including the development of more potent and selective JAK inhibitors, the investigation of the role of JAK/STAT signaling in various diseases, and the exploration of novel therapeutic targets within the JAK/STAT pathway. Additionally, the use of N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide in combination with other drugs or therapies could be explored as a potential treatment strategy for various diseases.
Métodos De Síntesis
The synthesis of N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide involves several steps, starting with the reaction of 4-chloroaniline with carbon disulfide to form 4-chlorophenyl isothiocyanate. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the final product, N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide. The synthesis of N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has been optimized and improved over the years, leading to higher yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has been extensively used in scientific research to investigate the role of JAK/STAT signaling in various cellular processes and diseases. It has been shown to inhibit the activity of JAK2 and JAK3, as well as STAT3 and STAT5, which are downstream effectors of JAK signaling. N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has been used to study the role of JAK/STAT signaling in cancer, inflammation, and immune response, among other areas of research.
Propiedades
Fórmula molecular |
C15H11ClN2O3S |
|---|---|
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H11ClN2O3S/c16-10-2-4-11(5-3-10)17-15(22)18-14(19)9-1-6-12-13(7-9)21-8-20-12/h1-7H,8H2,(H2,17,18,19,22) |
Clave InChI |
NQDQJBNTLOPGCO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)Cl |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244523.png)
![2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244524.png)
![4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244525.png)
![3-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244526.png)
![4-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244527.png)
![4-methoxy-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244529.png)





![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B244540.png)

